molecular formula C15H17N3O4S B5086825 N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE

N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE

Cat. No.: B5086825
M. Wt: 335.4 g/mol
InChI Key: XQKMPHXYQPKYKC-UHFFFAOYSA-N
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Description

N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both a dimethoxyphenyl group and a thiazolyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminoethanethiol to form the thiazole ring. The final step involves the amidation reaction with ethylenediamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-Acetyl-3,4-dimethoxyphenethylamine
  • N-Acetylhomoveratrylamine

Uniqueness

N’-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE is unique due to the presence of both the dimethoxyphenyl and thiazolyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-21-11-4-3-10(9-12(11)22-2)5-6-16-13(19)14(20)18-15-17-7-8-23-15/h3-4,7-9H,5-6H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMPHXYQPKYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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